2-(3-Hydroxycyclobutyl)acetonitrile

Description

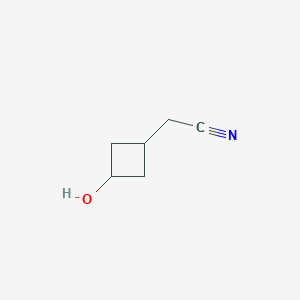

2-(3-Hydroxycyclobutyl)acetonitrile is an organic nitrile characterized by a cyclobutane ring substituted with a hydroxyl (-OH) group at the 3-position and an acetonitrile (-CH2CN) moiety. The hydroxycyclobutyl group introduces both steric strain (due to the cyclobutane ring) and polarity (via the hydroxyl group), which may influence reactivity, solubility, and electronic characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxycyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYGFQVUHWMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxycyclobutyl)acetonitrile can be achieved through several methods. One common approach involves the hydrogenation of 2-(3-(benzyloxy)cyclobutylidene)acetonitrile using palladium hydroxide on carbon as a catalyst. The reaction is carried out in tetrahydrofuran (THF) under a hydrogen atmosphere at 20°C for about an hour[2][2].

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxycyclobutyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(3-oxocyclobutyl)acetonitrile.

Reduction: Formation of 2-(3-hydroxycyclobutyl)ethylamine.

Substitution: Formation of various substituted cyclobutyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Hydroxycyclobutyl)acetonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.

Industry: Used in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxycyclobutyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among 2-(3-Hydroxycyclobutyl)acetonitrile and its analogs:

Key Observations:

- Cyclobutane vs. Aromatic Rings : The cyclobutane ring in the target compound and its dimethyl analog introduces significant ring strain, which may enhance reactivity in ring-opening reactions compared to the stable aromatic ring in the hydroxyphenyl derivative .

Electronic and Quantum Chemical Properties

Evidence from quantum chemical studies on coumarin-acetonitrile hybrids (e.g., methyl 2-(4-methyl-2-oxochromenyl)acetate) highlights the importance of HOMO-LUMO distributions in reactivity :

- HOMO-LUMO Gaps: Non-planar structures (common in cyclobutane systems) exhibit localized electron density on the ring, which may lower LUMO energy and enhance electrophilic reactivity in the target compound compared to planar aromatic analogs .

- Charge Distribution : The hydroxyl group in the target compound likely creates electron-rich regions (high charge density) near the oxygen atom, contrasting with the electron-deficient nitrile group. This polarity gradient could facilitate interactions with electrophiles or polar solvents .

Biological Activity

2-(3-Hydroxycyclobutyl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, characterized by a cyclobutane ring substituted with a hydroxyl group and an acetonitrile moiety. The unique structural features of this compound suggest possible interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The hydroxy group can participate in hydrogen bonding, enhancing the compound's affinity for biological macromolecules such as proteins and nucleic acids. This interaction may influence enzyme activity or receptor binding, leading to observable biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

- Cytotoxicity : In vitro assays indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting a role in cancer therapeutics.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of the compound were evaluated using an animal model of arthritis. Treatment with this compound resulted in a significant decrease in swelling and pain scores compared to the control group, suggesting its efficacy in managing inflammation.

Case Study 3: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis at concentrations above 20 µM, with IC50 values calculated at approximately 30 µM for MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Hydroxycyclobutyl)acetonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by nitrile group introduction. For example, hydroxylation of a cyclobutane precursor (e.g., via epoxide ring opening or oxidation) can be coupled with nucleophilic substitution using cyanide sources (e.g., KCN or NaCN) under controlled pH and temperature. Purification often employs acetonitrile-based solvent systems for recrystallization or column chromatography . Optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting catalysts (e.g., Lewis acids) to suppress side reactions like over-oxidation.

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : and NMR can confirm the hydroxyl group (δ ~1.5–2.5 ppm for cyclobutyl protons; δ ~60–70 ppm for the hydroxyl-bearing carbon) and nitrile group (δ ~120 ppm for the carbon).

- IR : A sharp peak near 2240 cm confirms the -C≡N stretch, while a broad band at 3200–3600 cm indicates the -OH group.

- X-ray crystallography : Single-crystal analysis via SHELX programs (e.g., SHELXL) resolves bond angles and torsional strain in the cyclobutane ring, though crystallization may require slow evaporation in polar aprotic solvents like DMF .

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of this compound in ring-opening or cross-coupling reactions?

- Methodological Answer : The strained cyclobutane ring facilitates ring-opening under acidic or thermal conditions. For example, in Pd-catalyzed cross-coupling, the nitrile group acts as a directing group, stabilizing intermediates via coordination. Mechanistic studies should employ kinetic isotope effects (KIEs) or DFT calculations to probe transition states. Competitive pathways (e.g., hydroxyl group participation) can be tracked using -labeling or in-situ IR .

Q. How can computational modeling predict the conformational stability and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level evaluates the cyclobutane ring’s puckering (e.g., "boat" vs. "chair" conformers) and intramolecular hydrogen bonding between the hydroxyl and nitrile groups. Solvent effects (e.g., acetonitrile) are modeled using the Polarizable Continuum Model (PCM). Results are validated against experimental dipole moments and -coupling constants from NMR .

Q. What experimental strategies are recommended for investigating the biological activity of this compound, given its structural novelty?

- Methodological Answer :

- Target identification : Use molecular docking to screen against kinase or GPCR libraries, prioritizing targets with hydrophobic pockets (compatible with the cyclobutane ring).

- In vitro assays : Measure IC values in enzyme inhibition assays (e.g., cytochrome P450) with LC-MS quantification. Include controls for nitrile toxicity (e.g., glutathione depletion assays).

- SAR studies : Synthesize analogs with modified hydroxyl or nitrile groups to isolate pharmacophores .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or measurement techniques. Standardize measurements using OECD guidelines:

- Solubility : Use shake-flask method with HPLC-UV quantification in buffers (pH 1–13).

- logP : Compare results from octanol-water partitioning and reversed-phase HPLC retention times.

- Thermal stability : Perform DSC/TGA under inert atmospheres to detect decomposition intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.